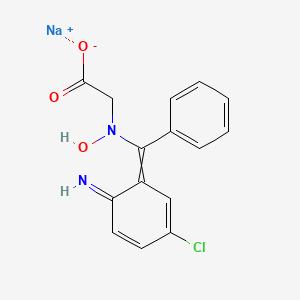

alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt

Description

Alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone monosodium salt is a nitrone derivative characterized by a carboxymethyl group, aromatic substituents (2-amino-5-chlorophenyl and phenyl), and a monosodium counterion. Nitrones are widely recognized as spin-trapping agents in free radical research, capturing transient radicals for detection and analysis . The monosodium salt enhances water solubility, making this compound suitable for aqueous environments. Key structural features include:

- Nitrone moiety: Facilitates radical trapping via cycloaddition reactions.

- 2-Amino-5-chlorophenyl group: Introduces electron-withdrawing (chloro) and electron-donating (amino) substituents, modulating reactivity.

- Carboxymethyl group: Provides a negatively charged carboxylate (via sodium salt), improving hydrophilicity .

Properties

Molecular Formula |

C15H12ClN2NaO3 |

|---|---|

Molecular Weight |

326.71 g/mol |

IUPAC Name |

sodium;2-[[(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate |

InChI |

InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1 |

InChI Key |

OVVKLWOQTZSOTK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt |

| CAS Number | 2109-57-1 |

| Molecular Formula | C15H12ClN2NaO3 |

| Molecular Weight | 326.71 g/mol |

| IUPAC Name | sodium;2-[[(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate |

| Synonyms | 2-[(Z)-[(2-amino-5-chlorophenyl)-phenylmethylidene]-oxidoazaniumyl]acetyl]oxysodium |

This compound contains key functional groups such as an amino group, a chlorophenyl moiety, a carboxymethyl substituent, and a nitrone functional group, which contribute to its reactivity and utility in pharmaceutical synthesis.

Analytical and Research Findings on Preparation

The compound’s synthesis is supported by research on quinazoline derivatives, where the nitrone intermediate serves as a crucial building block for further elaboration into biologically active molecules.

Studies indicate that the substitution pattern on the aromatic ring (notably the 2-amino and 5-chloro groups) significantly influences the reactivity during nitrone formation and subsequent functionalization steps.

The monosodium salt form enhances handling and incorporation into pharmaceutical syntheses due to its stability and solubility characteristics.

Summary Table: Preparation Overview

| Aspect | Details |

|---|---|

| Starting Materials | 2-Amino-5-chlorobenzaldehyde, hydroxylamine, chloroacetic acid derivatives |

| Key Reaction Types | Condensation, alkylation/acylation, neutralization |

| Solvents | DMF, DMSO, aqueous mixtures |

| Catalysts/Activators | Carbodiimide coupling agents (e.g., EDCI) |

| Purification Methods | Crystallization, chromatography |

| Product Form | Monosodium salt |

| Application Focus | Intermediate for quinazoline-based pharmaceuticals with muscle relaxant, sedative, anticonvulsant properties |

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that compounds containing nitrone groups exhibit significant antioxidant properties. Alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone monosodium salt has been studied for its potential to scavenge free radicals, which can contribute to oxidative stress-related diseases such as cancer and neurodegenerative disorders. In vitro studies have shown that this compound can reduce oxidative damage in cellular models, suggesting its utility as a protective agent against oxidative stress .

2. Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in models of neurodegeneration. It has been shown to inhibit neuronal apoptosis and reduce neuroinflammation, making it a candidate for the treatment of conditions like Alzheimer's disease and Parkinson's disease. Studies have demonstrated that the compound can modulate signaling pathways involved in neuronal survival, thus providing insights into its therapeutic potential .

Biochemical Research Applications

3. Enzyme Inhibition

this compound has been explored as an inhibitor of specific enzymes implicated in various biochemical pathways. For instance, its ability to inhibit cysteine proteases has been documented, which could have implications for developing treatments for diseases where these enzymes play a critical role .

4. Drug Development

The structural characteristics of this compound make it a valuable scaffold in drug design. Researchers are investigating modifications to enhance its potency and selectivity for target proteins. The compound's ability to interact with multiple biological targets suggests it could be optimized for use in polypharmacology, where drugs are designed to act on multiple pathways simultaneously .

Case Study 1: Neuroprotection in Animal Models

A study conducted on transgenic mice models of Alzheimer's disease demonstrated that treatment with this compound resulted in significant reductions in amyloid plaque formation and improved cognitive function compared to untreated controls. This underscores the compound's potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Antioxidant Efficacy

In vitro experiments using human cell lines exposed to oxidative stress revealed that the compound significantly decreased markers of oxidative damage, such as malondialdehyde levels and increased antioxidant enzyme activity (e.g., superoxide dismutase). These findings suggest that the compound may serve as a promising lead for developing new antioxidant therapies .

Mechanism of Action

The mechanism of action of alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Phenyl-N-tert-butylnitrone (PBN)

- Structure: Lacks carboxymethyl and aromatic amino/chloro groups; features a tert-butyl substituent.

- Solubility : Low water solubility, typically requiring organic solvents.

- Application : Standard spin trap for in vitro radical detection.

Monosodium L-Aspartate Monohydrate

- Solubility: High water solubility due to monosodium salt.

- Application: Diagnostics and food additives.

- Key Difference : The absence of a nitrone group limits radical-trapping utility, highlighting the target compound’s specialized role in redox biology .

Trisodium EDTA Derivatives

- Structure : Ethylenediamine-based chelators with multiple carboxylates.

- Solubility : High water solubility.

- Application : Metal ion chelation in industrial and laboratory settings.

- Key Difference : The target compound’s nitrone group enables radical interaction, whereas EDTA derivatives focus on metal coordination .

Substituted Nitrones and Aromatic Salts

Monosodium Salt of 3-Methoxy-4-hydroxyphenyl Acetone

- Structure: Aromatic monosodium salt with methoxy and hydroxy groups.

- Solubility : Moderate to high due to ionic character.

- Application: Potential antioxidant or intermediate in organic synthesis.

- Key Difference : Lacks nitrone functionality, limiting radical-trapping applications .

Sodium D-(-)-alpha-[(3-Methoxy-1-methyl-3-oxo-1-propenyl)amino]phenyl Acetate

- Structure: Sodium salt with amino and ester groups.

- Solubility : High.

- Application : Pharmaceutical intermediate.

- Key Difference : The absence of a nitrone group and chloro substitution reduces radical reactivity .

Data Table: Comparative Analysis

| Compound Name | Functional Groups | Solubility | Primary Application | Key Distinguishing Feature |

|---|---|---|---|---|

| Target Compound | Nitrone, carboxymethyl, Cl, NH₂ | High | Radical trapping in aqueous systems | Unique chloro-amino substitution; monosodium salt |

| PBN | Nitrone, tert-butyl | Low | In vitro radical studies | Organic solubility; no ionic groups |

| Monosodium L-Aspartate | Carboxylate, amino | High | Diagnostics, food additives | Amino acid structure; no nitrone |

| Trisodium EDTA | Amine, multiple carboxylates | High | Metal chelation | Multi-dentate ligand; no radical interaction |

| Monosodium 3-Methoxy-4-hydroxyphenyl Acetone | Methoxy, hydroxy | Moderate | Antioxidant synthesis | Aromatic substituents; lacks nitrone |

Biological Activity

α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone monosodium salt, with the CAS number 2109-57-1, is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including its pharmacological properties and potential applications in medicinal chemistry.

- Molecular Formula : CHClNNaO

- Molecular Weight : 326.71 g/mol

- Synonyms : Sodium [(Z)-(2-amino-5-chlorophenyl)(phenyl)methylene-λ5-azanyl]acetate

Biological Activity Overview

The compound has been studied for various biological activities, particularly its antiproliferative effects against cancer cells. Notably, its structural similarity to other nitrone compounds suggests potential antioxidant and anti-inflammatory properties.

Antiproliferative Activity

Research indicates that α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone monosodium salt exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth and induce apoptosis in cancer cells.

Case Study: Anticancer Potential

A study focusing on the synthesis of flavonoids and their biological activity reported that certain structural modifications can enhance the potency of anticancer agents. Although specific data on α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone monosodium salt was not directly referenced, the implications of structural analogs suggest a promising path for further research in cancer therapeutics .

The mechanism through which α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone monosodium salt exerts its biological effects likely involves:

- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways, leading to programmed cell death.

- Inhibition of Tumor Growth : The compound may interfere with cellular signaling pathways critical for cancer cell proliferation.

Comparative Activity Table

The following table summarizes the biological activities of related compounds and highlights the potential of α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone monosodium salt:

| Compound Name | IC (µM) | Mechanism of Action | Cancer Type |

|---|---|---|---|

| 6l (4'-bromoflavonol) | 0.46 ± 0.02 | Apoptosis via caspase activation | Non-small cell lung cancer (A549) |

| 6k (4'-chloroflavonol) | 3.14 ± 0.29 | Apoptosis induction | Non-small cell lung cancer (A549) |

| α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone monosodium salt | TBD | TBD | TBD |

Q & A

Q. What synthetic routes are recommended for synthesizing alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nitrone formation via condensation of hydroxylamine derivatives with aldehydes/ketones. For this compound:

- Step 1 : React 2-amino-5-chlorobenzaldehyde with phenylhydroxylamine to form the nitrone backbone.

- Step 2 : Introduce the carboxymethyl group via nucleophilic substitution or coupling reactions (e.g., using bromoacetate derivatives).

- Step 3 : Neutralize with sodium hydroxide to form the monosodium salt.

Optimization tips: Use anhydrous conditions to minimize hydrolysis, employ catalysts like triethylamine for coupling efficiency, and purify via recrystallization or reverse-phase HPLC. Similar protocols for carboxymethylated glycine derivatives (e.g., ) highlight the importance of pH control during salt formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm nitrone structure (C=N-O peak) and carboxymethyl group integration.

- HPLC-MS : Assess purity (>98%) and detect byproducts (e.g., hydrolyzed intermediates). A C18 column with a water/acetonitrile gradient (0.1% formic acid) is recommended, as used for monosodium salts in .

- FT-IR : Verify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹).

- Elemental Analysis : Validate sodium content.

Q. What are the optimal storage conditions to maintain the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen). Lyophilization enhances long-term stability. Avoid aqueous solutions at extreme pH (degradation observed in similar monosodium salts at pH <4 or >9; see ) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s efficacy as a radical scavenger in biological models?

- Methodological Answer :

- In Vitro : Use electron paramagnetic resonance (EPR) to detect radical adducts. Compare quenching rates against standard spin traps (e.g., DMPO).

- In Vivo : Administer in oxidative stress models (e.g., ischemia-reperfusion injury) and measure biomarkers (malondialdehyde, glutathione levels). Reference protocols for nitrone-based radical traps (e.g., phenyl-α-tert-butylnitrone) .

- Data Interpretation : Normalize results to controls and account for bioavailability differences.

Q. What strategies resolve discrepancies in stability data across studies (e.g., conflicting half-life values)?

- Methodological Answer :

- Standardized Conditions : Conduct accelerated stability studies (40°C/75% RH for 6 months) with validated HPLC methods () .

- Stress Testing : Expose to UV light, oxidizers (H2O2), or enzymes (e.g., esterases) to identify degradation pathways.

- Collaborative Validation : Cross-validate results with independent labs using shared reference standards.

Q. How does the carboxymethyl group influence the compound’s solubility and metal-chelating properties?

- Methodological Answer :

- Solubility : The carboxymethyl group enhances aqueous solubility (critical for in vivo applications). Compare logP values with non-carboxymethylated analogs.

- Chelation : Test via UV-Vis titration with transition metals (e.g., Fe³⁺, Cu²⁺). Carboxymethylated compounds (e.g., ) show moderate chelation, which may interfere with radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.